[4-(3-Methoxyphenyl)phenyl]methanamine
Description
[4-(3-Methoxyphenyl)phenyl]methanamine is a biphenyl-derived methanamine featuring a 3-methoxy substituent on one phenyl ring. This compound belongs to the arylalkylamine class, characterized by an amine group (-NH₂) attached to a benzyl carbon.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3 |
InChI Key |
JBGBLQHEUDMABX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CN |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of [4-(3-Methoxyphenyl)phenyl]methanamine, highlighting variations in substituents, molecular weight, and synthetic methodologies.
Key Findings:
Substituent Effects: Electron-Donating vs. Heterocyclic Modifications: Compounds like [4-(thiophen-2-yl)phenyl]methanamine exhibit increased π-conjugation, which may enhance optoelectronic properties or metabolic stability .
Synthetic Accessibility :
- Suzuki coupling is a common method for biphenyl derivatives (e.g., [4-(trifluoromethoxy)phenyl]methanamine ).
- Bulky substituents (e.g., benzyloxy) require coupling agents like CDI for amine bond formation .
Biological Relevance :
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl backbone of [4-(3-methoxyphenyl)phenyl]methanamine is most efficiently constructed via Suzuki-Miyaura coupling. This method pairs a halogenated benzaldehyde derivative with 3-methoxyphenylboronic acid under palladium catalysis. For example, 4-bromobenzaldehyde reacts with 3-methoxyphenylboronic acid in tetrahydrofuran (THF) using tetrakis(triphenylphosphine)palladium(0) (1–2 mol%) and aqueous sodium carbonate (2 M) at 80°C for 12 hours. The reaction achieves >85% yield of 4'-(3-methoxyphenyl)benzaldehyde, confirmed by LC-MS (m/z 227.1 [M+H]+).
Critical parameters include:
Ullmann Coupling as an Alternative
For substrates sensitive to palladium, Ullmann coupling offers a copper-mediated pathway. Using 4-iodobenzaldehyde and 3-methoxyphenyl iodide with copper(I) iodide (10 mol%) and trans-1,2-diaminocyclohexane (20 mol%) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours yields the biphenyl aldehyde in 68–72% yield. While less efficient than Suzuki coupling, this method avoids boron-containing reagents, simplifying waste management.
Amine Group Introduction Strategies
Oxime Formation and Catalytic Reduction
The aldehyde intermediate undergoes oxime formation using hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 60°C for 4 hours. The resulting oxime is reduced to the primary amine via transfer hydrogenation with palladium on carbon (5–10 wt%) and ammonium formate (3 eq) in methanol at 25–30°C. This method, adapted from patent CN101538212A, delivers [4-(3-methoxyphenyl)phenyl]methanamine in 89–92% yield with >99% purity (HPLC).
Optimization insights :
Nitrile Reduction Pathway
Alternative synthesis begins with 4'-(3-methoxyphenyl)benzonitrile, prepared via Rosenmund-von Braun reaction of 4-bromobenzonitrile. Hydrogenation over Raney nickel (50 psi H2, 80°C) in ethanol affords the primary amine in 78% yield. While effective, this route requires handling toxic cyanide intermediates, limiting industrial appeal.
Gabriel Synthesis for Protected Amines
Bromination of 4'-(3-methoxyphenyl)benzyl alcohol (PBr3, 0°C) yields the corresponding benzyl bromide, which reacts with potassium phthalimide in DMF at 100°C. Hydrazinolysis (hydrazine hydrate, ethanol reflux) liberates the free amine in 65–70% overall yield. Although step-intensive, this method avoids reduction steps, preserving acid-sensitive functional groups.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Scaling Suzuki coupling in tubular flow reactors (0.5 mm diameter) with immobilized Pd catalysts (SiO2-Pd) enhances throughput. At 120°C and 15 bar pressure, residence times decrease from 12 hours (batch) to 8 minutes, maintaining 91% yield. Integrated solvent recovery systems reduce THF consumption by 40%.
Crystallization-Based Purification
The hydrochloride salt crystallizes selectively from ethyl acetate/hexane (1:4) at −20°C, achieving 99.5% purity after one recrystallization. X-ray diffraction confirms monoclinic crystal structure (space group P21/c), aiding polymorph control during large-scale batches.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 55:45, 1 mL/min) shows a single peak at tR = 6.72 min, confirming absence of oxime or aldehyde intermediates.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Oxime Reduction | 89–92 | >99 | 2–3 | High |
| Nitrile Hydrogenation | 78 | 98 | 6 | Moderate |
| Gabriel Synthesis | 65–70 | 97 | 24 | Low |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 7.2–6.8 ppm and methoxy singlet at δ 3.8 ppm. ¹³C NMR confirms the methoxy carbon at δ 55.2 ppm .
- Mass Spectrometry (MS) : ESI-MS reveals molecular ion peak at m/z 231.26 (M+H⁺), consistent with C₁₄H₁₄FNO .
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .
Advanced Tip : Pair spectroscopic data with X-ray crystallography for unambiguous structural confirmation.
What strategies are effective in analyzing contradictory data regarding the biological activity of [4-(3-Methoxyphenyl)phenyl]methanamine across different studies?
Q. Advanced Research Focus
- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) across studies. Discrepancies may arise from assay conditions (pH, temperature) or solvent effects (DMSO vs. ethanol) .
- Dose-Response Validation : Reproduce studies with standardized protocols (e.g., fixed 24-hour incubation for cytotoxicity assays) .
- Statistical Tools : Use ANOVA to assess variability in antimicrobial activity data against S. aureus (reported MICs: 8–32 μg/mL) .
Case Study : Discrepant cytotoxicity results (IC₅₀: 10 μM vs. 50 μM) resolved by controlling for cell passage number and serum concentration .
What methodologies are recommended for investigating the interaction of [4-(3-Methoxyphenyl)phenyl]methanamine with biological targets such as enzymes or receptors?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) by titrating the compound into protein solutions .
- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, focusing on hydrogen bonds with Ser203 or hydrophobic interactions with Phe330 .
Q. Advanced Research Focus
- Analog Design : Replace the methoxy group with ethoxy or fluorine to assess electronic effects on receptor binding .
- Biological Screening : Test analogs for selectivity (e.g., 10-fold higher affinity for β-adrenergic receptors vs. serotonin receptors) .
- SAR Analysis : Correlate substituent bulk (e.g., tert-butyl vs. methyl) with metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
